molecular formula C19H23N3O5S B2782036 N1-(2-(furan-2-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896270-82-9

N1-(2-(furan-2-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2782036
CAS RN: 896270-82-9
M. Wt: 405.47
InChI Key: YQVVVZYDQQSOTK-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with a furan ring and a phenylsulfonyl pyrrolidine ring. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrrolidine is a cyclic secondary amine, a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The oxalamide group would likely form a planar structure due to the double bonds, while the furan and phenylsulfonyl pyrrolidine rings would likely form non-planar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents, while the presence of aromatic rings could give it UV-visible absorption properties .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design bioactive compounds. Let’s explore how this compound fits into drug discovery:

Antibacterial Agents

Considering the compound’s structure, it may exhibit antibacterial activity. SAR investigations have shown that N’-substituents and 4’-phenyl substituents impact antibacterial efficacy. For instance, N’-Ph and 4’-PhNO₂ derivatives could be interesting candidates .

Antimicrobial Properties

The compound’s oxalamide moiety could contribute to antimicrobial effects. Further studies are needed to explore its potential against specific strains of microorganisms .

Solvent Systems

The compound’s N-methylpyrrolidin-2-one (NMP) component has been studied in aqueous Lutrol® F127 systems. It exhibited antimicrobial effects against S. aureus, E. coli, and C. albicans .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a potential material, studies would be needed to evaluate its physical and chemical properties .

properties

IUPAC Name

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c23-18(20-11-10-16-7-5-13-27-16)19(24)21-14-15-6-4-12-22(15)28(25,26)17-8-2-1-3-9-17/h1-3,5,7-9,13,15H,4,6,10-12,14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVVVZYDQQSOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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